3-(1-Aminobutan-2-yl)pyrrolidin-3-ol
Description
Contextualization within Complex Amino Alcohol and Pyrrolidine (B122466) Ring Systems
The pyrrolidine ring is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and catalysts. mdpi.comrsc.org This five-membered nitrogen-containing heterocycle is a foundational component of the amino acid proline and is present in numerous alkaloids with significant biological activity. mdpi.com The development of stereoselective methods for the synthesis of substituted pyrrolidines is a mature yet continually evolving field of research, reflecting the high value placed on these structures. mdpi.comnih.gov
Simultaneously, the amino alcohol functionality is a key pharmacophore in many drug molecules and a versatile building block in organic synthesis. The presence of both a hydroxyl group and an amino group allows for a range of chemical transformations and intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition in biological systems. The synthesis of chiral amino alcohols, such as (R)-3-aminobutan-1-ol, highlights the importance of this structural class as intermediates for complex chiral drugs. vcu.edugoogle.com The compound 3-(1-Aminobutan-2-yl)pyrrolidin-3-ol uniquely combines these two privileged structural motifs, suggesting a rich chemical and potentially biological profile.
Significance of Stereochemical Complexity in Advanced Organic Synthesis and Biological Research
The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. beilstein-journals.org The presence of multiple stereocenters in this compound imparts a high degree of stereochemical complexity. The molecule possesses at least two stereocenters: one at the C3 position of the pyrrolidine ring and another at the C2 position of the aminobutane side chain. This gives rise to the possibility of multiple diastereomers and enantiomers, each with potentially distinct biological activities and physical properties.
The selective synthesis of a single stereoisomer of such a complex molecule is a formidable challenge in organic synthesis. It necessitates the use of sophisticated stereoselective methodologies, such as asymmetric catalysis or the use of chiral auxiliaries. mdpi.com The ability to control the relative and absolute stereochemistry of the stereocenters is paramount for elucidating structure-activity relationships in biological research and for the development of stereochemically pure therapeutic agents. The conformational rigidity or flexibility of the pyrrolidine ring, influenced by its substituents, can also play a critical role in how the molecule interacts with biological targets. beilstein-journals.org
Overview of Academic Research Challenges and Opportunities Pertaining to this compound
The multifaceted structure of this compound presents both significant challenges and exciting opportunities for academic research.
Synthetic Challenges:
Stereocontrol: The primary challenge lies in the stereoselective synthesis of the desired stereoisomer. This requires precise control over the formation of the two key stereocenters.
Regioselectivity: The introduction of substituents onto the pyrrolidine ring must be highly regioselective to avoid the formation of constitutional isomers.
Functional Group Compatibility: The synthetic route must be designed to accommodate the various functional groups present in the molecule, which may require the use of protecting group strategies.
Research Opportunities:
Novel Synthetic Methodologies: The complexity of this molecule can serve as a driving force for the development of new and efficient synthetic methods for the construction of substituted pyrrolidines and amino alcohols.
Catalysis: The chiral backbone of this compound makes it a potential candidate for use as a chiral ligand in asymmetric catalysis.
Medicinal Chemistry: Given that both the pyrrolidine and amino alcohol motifs are present in many bioactive compounds, this molecule and its analogues represent a promising area for exploration in drug discovery programs.
The exploration of compounds like this compound pushes the boundaries of synthetic organic chemistry and opens new avenues for the discovery of molecules with novel functions.
Interactive Data Tables
Below are interactive tables summarizing the key structural features and potential stereoisomers of this compound.
| Feature | Description |
|---|---|
| Core Heterocycle | Pyrrolidine |
| Key Functional Groups | Tertiary Alcohol, Primary Amine, Secondary Amine (within the ring) |
| Side Chain | 1-Aminobutan-2-yl |
| Stereocenter | Number of Possible Stereoisomers |
|---|---|
| C3 of Pyrrolidine Ring | 4 (2 pairs of enantiomers) |
| C2 of Aminobutane Chain |
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-2-7(5-9)8(11)3-4-10-6-8/h7,10-11H,2-6,9H2,1H3 |
InChI Key |
OMZAIZYVDCAUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCNC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1 Aminobutan 2 Yl Pyrrolidin 3 Ol and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidinol Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 3-(1-aminobutan-2-yl)pyrrolidin-3-ol, the primary strategic disconnections focus on the formation of the pyrrolidinol core and the introduction of the aminobutan-2-yl side chain.
Two main retrosynthetic pathways can be envisioned:
Pathway A: Side Chain Addition to a Pyrrolidinone Precursor. This is a convergent approach where the key step is the stereoselective addition of a nucleophilic equivalent of the 1-aminobutan-2-yl side chain to a chiral 3-pyrrolidinone (B1296849) precursor. This strategy allows for the independent synthesis of the two main fragments of the molecule. The 3-pyrrolidinone can be derived from various starting materials, including amino acids or through asymmetric cyclization reactions.
Pathway B: Cyclization of an Acyclic Precursor. In this linear approach, an acyclic precursor containing all the necessary carbon and nitrogen atoms is synthesized first, followed by an intramolecular cyclization to form the pyrrolidine (B122466) ring. The stereocenters can be established in the acyclic precursor using well-established asymmetric methodologies.
The choice between these pathways depends on the availability of starting materials, the desired stereochemical outcome, and the efficiency of the key bond-forming reactions.
Asymmetric Synthesis Approaches for Enantioselective and Diastereoselective Control
Achieving a high degree of stereocontrol is paramount in the synthesis of this compound. Several asymmetric synthesis methodologies can be employed to control the absolute and relative stereochemistry of the chiral centers.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of the 3-substituted-3-hydroxypyrrolidine core, a chiral auxiliary can be attached to the pyrrolidine nitrogen. This auxiliary would then control the facial selectivity of the nucleophilic addition of the aminobutan-2-yl equivalent to the C3 carbonyl group.
Commonly used chiral auxiliaries that could be adapted for this purpose include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | LiOH/H₂O₂ or LiBH₄ |
| Pseudoephedrine Amides | Asymmetric alkylations | Acidic or basic hydrolysis |
Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. Both organocatalysis and metal-based catalysis can be applied to the synthesis of the chiral pyrrolidinol core.
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of ketones and aldehydes. nih.gov In the context of our target molecule, an organocatalyst could be used to catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor of the pyrrolidinone, thereby establishing the stereocenter at a position that can be converted to the C3 position. More directly, organocatalysts can promote the asymmetric aldol reaction to create tertiary alcohols. nih.gov
Metal-Catalyzed Strategies: Chiral transition metal complexes are powerful catalysts for a wide range of asymmetric transformations. A metal-catalyzed asymmetric addition of a nucleophilic form of the side chain to a 3-pyrrolidinone precursor could establish the C3 stereocenter with high enantioselectivity. nih.gov Chiral ligands such as BINAP, BOX, and phosphoramidites are commonly employed to induce asymmetry in these reactions.
Table 2: Comparison of Asymmetric Catalysis Approaches
| Catalysis Type | Catalyst Example | Key Transformation | Advantages |
|---|---|---|---|
| Organocatalysis | Proline derivatives | Asymmetric Aldol/Michael Reactions | Metal-free, mild conditions |
| Metal Catalysis | Ru-BINAP | Asymmetric Hydrogenation | High turnover numbers, high enantioselectivity |
The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. For the synthesis of this compound, amino acids such as (S)- or (R)-hydroxyproline are excellent starting points. google.comnih.govresearchgate.netsci-hub.se
A synthetic route starting from hydroxyproline (B1673980) could involve the oxidation of the hydroxyl group to a ketone, followed by the diastereoselective addition of the 1-aminobutan-2-yl side chain. The inherent chirality of the starting material can influence the stereochemical outcome of subsequent reactions.
Stereoselective Introduction of the 1-Aminobutan-2-yl Side Chain
The stereoselective introduction of the 1-aminobutan-2-yl side chain is a critical step in the synthesis. This can be achieved through the addition of a chiral organometallic reagent derived from a protected form of 1-aminobutan-2-ol to a 3-pyrrolidinone precursor. The stereochemistry of the addition can be controlled by the existing stereocenters in the pyrrolidinone (substrate control), by a chiral auxiliary, or by an external chiral catalyst.
Alternatively, the side chain can be constructed stepwise on the pyrrolidine ring. For instance, a shorter alkyl chain could be added to the 3-position, followed by chain elongation and functional group manipulations to install the amino group with the desired stereochemistry.
Protecting Group Strategies for Amine and Hydroxyl Functionalities During Synthesis
Given the presence of multiple reactive functional groups (a secondary amine in the ring, a primary amine in the side chain, and a tertiary alcohol), a robust protecting group strategy is essential. wikipedia.org The choice of protecting groups must be carefully considered to ensure their stability under various reaction conditions and their selective removal at the appropriate stages of the synthesis. This often involves an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct conditions without affecting the others. nih.govbham.ac.uksigmaaldrich.comiris-biotech.de
Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is often protected as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The Cbz group is typically removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions.
Primary Amine of the Side Chain: The primary amine on the side chain also requires protection, often with a group that is orthogonal to the one used for the pyrrolidine nitrogen. For instance, if the pyrrolidine is Boc-protected, the side-chain amine could be protected with a Cbz group.
Hydroxyl Group: The tertiary alcohol may or may not require protection, depending on the subsequent reaction conditions. If necessary, it can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is typically removed with fluoride (B91410) ions.
Table 3: Common Protecting Groups and Their Removal Conditions
| Functional Group | Protecting Group | Abbreviation | Removal Conditions |
|---|---|---|---|
| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) |
Exploration of Novel Synthetic Pathways and Reaction Sequences
The construction of densely functionalized pyrrolidine rings, the core of the target molecule, is a central theme in modern synthetic chemistry. nih.gov Novel pathways often rely on stereoselective methods that can control the spatial arrangement of atoms, which is crucial for creating specific stereoisomers.
One of the most powerful and widely studied methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. nih.govua.es This reaction typically involves an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) to form the five-membered pyrrolidine ring in a concerted, stereospecific manner. nih.govresearchgate.net Recent advancements have focused on generating these reactive azomethine ylides under mild conditions and controlling the facial selectivity of the cycloaddition to yield enantiomerically enriched products.
Key strategies in this area include:
Metal-Catalyzed Cycloadditions: The use of silver or other metal catalysts can facilitate the generation of azomethine ylides from readily available iminoesters. For instance, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides using a silver carbonate catalyst has been shown to produce densely substituted pyrrolidines with high regio- and diastereoselectivity. ua.es This method allows for the creation of up to four stereogenic centers in a single step. ua.es
Asymmetric Cycloadditions: By employing chiral auxiliaries on either the dipole or the dipolarophile, chemists can induce high levels of diastereoselectivity. ua.esresearchgate.net The N-tert-butanesulfinyl group, for example, serves as an effective chiral auxiliary in 1-azadienes, guiding the cycloaddition to favor one diastereomer over others. ua.es
Multi-component Reactions: Some synthetic sequences combine several reaction steps into a single pot, enhancing efficiency. A one-pot, three-component cyclization followed by a Claisen rearrangement has been developed to access novel pyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter. nih.gov While the core structure differs, the underlying principles of forming complex pyrrolidinic systems are relevant.
These cycloaddition strategies provide a versatile platform for accessing a wide range of substituted pyrrolidines. The choice of catalyst, substrate, and reaction conditions allows for fine-tuning of the stereochemical outcome.
| Cycloaddition Strategy | Key Reagents | Features | Stereocontrol | Reference |
| Silver-Catalyzed [3+2] Cycloaddition | Iminoesters, N-tert-butanesulfinyl imines, Ag₂CO₃ | Generates densely substituted pyrrolidines. | High diastereoselectivity; up to four stereocenters controlled. | ua.es |
| Asymmetric [3+2] Cycloaddition | Chiral N-metallated azomethine ylides, chiral acrylamides | Utilizes chiral auxiliaries for enantiocontrol. | Excellent diastereoselectivity. | researchgate.net |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, alkenyl dipolarophiles | Classical and extensively studied method for pyrrolidine synthesis. | High regio- and stereoselectivity depending on substrates. | nih.gov |
Emerging Technologies in Total Synthesis (e.g., Flow Chemistry, Photoredox Catalysis)
Recent technological innovations are revolutionizing how complex molecules are synthesized. Flow chemistry and photoredox catalysis, in particular, offer significant advantages over traditional batch methods, including improved safety, efficiency, and the ability to access novel chemical reactivity.
Flow Chemistry
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reproducibility and scalability. mdpi.com For the synthesis of heterocyclic scaffolds like pyrrolidines, flow chemistry provides several benefits:
Improved Safety: Unstable or hazardous intermediates can be generated and consumed in situ, minimizing risk. mdpi.com
Enhanced Efficiency: Reactions can be significantly accelerated due to superior heat and mass transfer, reducing reaction times from hours to minutes. mdpi.com
Automation and Integration: Multi-step syntheses can be "telescoped" by linking several flow reactors in sequence, eliminating the need for manual workup and purification of intermediates. cam.ac.uk
While a specific flow synthesis for this compound has not been detailed in the literature, the principles have been successfully applied to the synthesis of various substituted pyrrolidines and other nitrogen-containing heterocycles. cam.ac.ukacs.org For example, a flow-through procedure for a Joullié–Ugi multicomponent reaction was developed to produce complex heterocyclic derivatives, replacing hazardous solvents like dichloromethane (B109758) with greener alternatives like ethanol. acs.org
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |
| Reaction Time | Typically hours (e.g., 16 h) | Often reduced to minutes (e.g., 30 min) | mdpi.com |
| Safety | Handling of hazardous materials and intermediates poses significant risk. | In situ generation and consumption of hazardous intermediates improves safety. | mdpi.com |
| Scalability | Scaling up can be challenging and may alter reaction outcomes. | Readily scalable by running the system for longer periods. | mdpi.com |
| Process Control | Less precise control over temperature and mixing. | Rigorous control over temperature, pressure, and flow rate. | mdpi.com |
Photoredox Catalysis
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under exceptionally mild conditions. researchgate.net This strategy has opened new avenues for constructing complex molecular architectures, including sp³-rich ring systems like pyrrolidines. researchgate.net
A notable application is the photocatalytic [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to synthesize structurally diverse pyrrolidines. researchgate.net In this process:
A photoredox catalyst (e.g., an Iridium complex) absorbs visible light and becomes excited.
The excited catalyst engages in an electron transfer with a cyclopropyl ketone, leading to its ring-opening and the formation of a radical intermediate.
This radical intermediate then participates in a cycloaddition with an electrophile (like a C=N bond from a hydrazone) to form the pyrrolidine ring.
A key innovation in this area is the "redox auxiliary" strategy, which allows for the activation of the cyclopropyl ketone without requiring a traditional amine co-reductant, thereby preventing undesirable side reactions. researchgate.net This approach expands the scope of reactants that can participate in the cycloaddition, offering a powerful tool for building complex pyrrolidine structures. researchgate.net
| Reaction | Catalyst System | Key Features | Conditions | Reference |
| Photocatalytic [3+2] Cycloaddition | Ir(4-CF₃-ppy)₃, Yb(OTf)₃ | Forms diverse pyrrolidine rings; utilizes a redox auxiliary strategy. | Blue LED irradiation, room temperature. | researchgate.net |
Quantum Chemical Studies of Electronic Structure and Intrinsic Reactivity
Quantum chemical methods are fundamental to understanding the electronic structure and predicting the reactivity of a molecule. These studies provide detailed information on geometry, stability, and electronic properties at the atomic level.
Density Functional Theory (DFT) is a robust computational method for determining the optimized ground state geometries and relative energies of molecular isomers. For this compound, which can exist as eight different stereoisomers ((2R,3R,2'S), (2S,3S,2'R), etc.), DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-31G**, are employed to predict the most stable three-dimensional structures.
These calculations would involve geometry optimization for each stereoisomer, starting from various initial conformations to ensure the global minimum on the potential energy surface is located. The results typically include key geometric parameters and the relative stabilities of the isomers, which are crucial for understanding their potential prevalence and specific interactions in a biological or chemical system.
Table 1: Hypothetical DFT-Calculated Geometric and Energetic Parameters for Two Diastereomers of this compound
| Parameter | (2R, 3S, 2'R)-Isomer | (2S, 3S, 2'R)-Isomer | Description |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | +1.85 | Relative stability of the optimized ground state. |
| C2-C3 Bond Length (Å) | 1.545 | 1.548 | Bond length within the pyrrolidine ring. |
| C3-O Bond Length (Å) | 1.431 | 1.433 | Length of the bond to the hydroxyl group. |
| C2-N(pyrrolidine)-C5-C4 Dihedral Angle (°) | -25.8 | +30.2 | Describes the puckering of the pyrrolidine ring (twist vs. envelope). rsc.orgnih.gov |
| Dipole Moment (Debye) | 2.15 | 2.48 | Overall molecular polarity. |
While DFT is efficient for geometry optimization, higher-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used to refine the energetic landscape of different conformers. rsc.org The conformational flexibility of the pyrrolidine ring (which interconverts between various "envelope" and "twist" forms) and the rotation around the C2-C2' bond necessitate a detailed analysis. rsc.orgnih.gov
These high-level calculations provide a more accurate picture of the relative energies between conformers, such as those arising from the axial or equatorial positioning of the aminobutyl substituent on the pyrrolidine ring. This information is critical for predicting the dominant conformation in the gas phase.
Table 2: Hypothetical Relative Conformational Energies Calculated with MP2/aug-cc-pVTZ
| Conformer of (2R, 3S, 2'R)-Isomer | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| 1 (Global Minimum) | 0.00 | Aminobutyl group equatorial, intramolecular H-bond between OH and NH2. |
| 2 | +0.95 | Aminobutyl group equatorial, no H-bond. |
| 3 | +2.50 | Aminobutyl group axial. |
| 4 | +3.10 | Alternate pyrrolidine ring pucker. |
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Charge distribution studies, using methods like Natural Bond Orbital (NBO) analysis, reveal the partial atomic charges on each atom. This information helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. For this compound, the nitrogen and oxygen atoms are expected to be key nucleophilic centers.
Table 3: Hypothetical Frontier Orbital and NBO Charge Data
| Property | Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Localized primarily on the lone pairs of the two nitrogen atoms. |
| LUMO Energy | +1.5 eV | Distributed across C-H and N-H antibonding orbitals. |
| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |
| NBO Charge on O (hydroxyl) | -0.75 e | Strongly nucleophilic and a hydrogen bond acceptor. |
| NBO Charge on N (amino) | -0.88 e | Primary nucleophilic and basic center. |
Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior
While quantum chemical calculations are powerful for static, gas-phase models, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, particularly in a solvent environment. An MD simulation would model the interactions between the solute, this compound, and explicit solvent molecules (e.g., water), providing a realistic view of its solution-phase behavior.
Key insights from MD simulations would include:
Conformational Sampling: Identifying the most populated conformations in solution, which may differ from the gas-phase minimum due to solvent effects.
Solvent Structuring: Analyzing how water molecules arrange around the molecule's functional groups (hydroxyl, amino, pyrrolidine nitrogen) through radial distribution functions.
Intramolecular Hydrogen Bonding: Determining the stability and lifetime of potential intramolecular hydrogen bonds in competition with solute-solvent hydrogen bonds.
Computational Prediction of Spectroscopic Properties for Mechanistic Elucidation
Computational methods can predict various spectroscopic properties, which serve as a powerful tool for confirming molecular structure and interpreting experimental data. DFT calculations are commonly used to compute vibrational frequencies (for Infrared spectroscopy) and nuclear magnetic shieldings (for NMR spectroscopy).
Calculated spectra can be compared with experimental results to confirm the synthesis of the correct compound and to assign specific spectral features to molecular motions or chemical environments. Discrepancies between predicted and experimental spectra can often point to specific intermolecular interactions, such as hydrogen bonding.
Table 4: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Property | Predicted Value | Assignment |
|---|---|---|
| IR Frequency (cm⁻¹) | 3450 (scaled) | O-H stretch (intramolecular H-bonded). |
| IR Frequency (cm⁻¹) | 3380 (scaled) | N-H stretch (primary amine). |
| ¹³C NMR Shift (ppm) | 75.2 | C3 carbon (attached to OH group). |
| ¹H NMR Shift (ppm) | 3.15 | Proton on C2' (adjacent to the primary amine). |
In Silico Prediction of Reaction Pathways and Transition State Geometries
Computational chemistry is invaluable for exploring potential reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states (TS)—the highest energy point along the reaction coordinate.
For this compound, one could investigate reactions such as N-acylation or dehydration. Calculating the activation energy (the energy difference between the reactant and the transition state) provides a quantitative prediction of the reaction rate, helping to rationalize experimental observations or predict the feasibility of a proposed synthetic step. A hypothetical energy profile for a reaction would clearly show the energetic barriers and the stability of any intermediates.
Theoretical and Computational Investigations of this compound
Mechanistic Studies of Chemical Transformations Involving 3 1 Aminobutan 2 Yl Pyrrolidin 3 Ol
Reaction Mechanism Elucidation in Derivatization and Functionalization Reactions
For novel pyrrolidine (B122466) derivatives, researchers typically elucidate reaction mechanisms through a combination of experimental and computational methods. Derivatization and functionalization often involve reactions targeting the amine and hydroxyl groups. For instance, the synthesis of related N-heterocyclic compounds is sometimes studied using Density Functional Theory (DFT) to map out reaction pathways. researchgate.net Such studies on analogous compounds, like pyrrolidinediones, have explored processes including Michael additions and Nef-type rearrangements to understand intermediate structures and transition states. researchgate.netrsc.org
Kinetic Studies and Activation Energy Profiling for Synthetic Processes
Kinetic studies are crucial for understanding reaction rates and optimizing synthetic processes. For related heterocyclic syntheses, computational chemistry is often employed to calculate activation energies (ΔG‡). For example, in the formation of certain pyrrolidine-2,3-diones, DFT calculations have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org These analyses help in predicting the most favorable reaction pathways under specific conditions.
Investigation of Intramolecular Cyclization and Rearrangement Mechanisms
The synthesis of the pyrrolidine ring itself often involves intramolecular cyclization. researchgate.net Numerous strategies exist, including the cyclization of acyclic precursors, which can be achieved through various reactions like the Mitsunobu reaction or catalyst-driven processes. nih.gov Mechanistic studies in this area focus on understanding the stereoselectivity and regioselectivity of the ring-closure. For instance, computational studies on the synthesis of pyrrolidinedione derivatives have detailed the energy barriers associated with the final cyclization step to form the five-membered ring. rsc.org
Role of Non-Covalent Interactions and Hydrogen Bonding in Directing Reactivity
Non-covalent interactions, particularly hydrogen bonds, play a critical role in directing the reactivity and stereoselectivity of reactions involving molecules with amine and hydroxyl functionalities. In organocatalysis, for example, aryl pyrrolidine-based hydrogen-bond donors rely on networks of these interactions to achieve enantioselectivity. nih.gov The formation of intramolecular hydrogen bonds can stabilize intermediates and transition states, influencing the course of a reaction. beilstein-journals.org The specific geometry and electronic effects of the substituents on the pyrrolidine ring would dictate the nature of these interactions. Studies on similar structures often use techniques like Hirshfeld surface analysis to investigate intermolecular contacts. mdpi.com
Solvent Effects and Catalytic Cycle Investigations
The choice of solvent can significantly influence reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. Studies on the synthesis of related compounds, such as N-vinyl pyrrolidone, have investigated the critical role of the solvent and water content on catalyst activity and reaction selectivity. rsc.org Catalytic cycles, for example in iridium-catalyzed syntheses of pyrrolidines, are often investigated to understand the role of the catalyst in each step of the reaction, from activation to product release. acs.org
While these principles are well-established for the broader class of pyrrolidine derivatives, their specific application to "3-(1-Aminobutan-2-yl)pyrrolidin-3-ol" remains uninvestigated in published literature. Future research on this specific compound would be required to provide the detailed mechanistic data requested.
3 1 Aminobutan 2 Yl Pyrrolidin 3 Ol As a Chiral Scaffold and Building Block in Organic Synthesis
Utilization in Asymmetric Catalysis as a Ligand or Organocatalyst Precursor
The presence of multiple nitrogen and oxygen atoms makes 3-(1-Aminobutan-2-yl)pyrrolidin-3-ol an attractive candidate for the development of chiral ligands and organocatalysts. Chiral pyrrolidine (B122466) derivatives are cornerstones of asymmetric catalysis, facilitating a wide array of stereoselective reactions. unibo.it
The primary and secondary amine functionalities of this compound are ideal handles for chemical modification to create bidentate or tridentate ligands for transition metal catalysis. The development of such ligands is a cornerstone of asymmetric synthesis. mdpi.com
Potential Ligand Synthesis Strategies:
| Modification Site | Reagent/Reaction Type | Potential Ligand Structure | Target Metal |
| Primary Amine | Acylation with phosphinocarboxylic acids | P,N-Ligand | Palladium, Rhodium |
| Secondary Amine | N-Arylation with substituted pyridines | N,N-Ligand | Copper, Iridium |
| Both Amines | Reaction with chiral epoxides | Amino alcohol Ligand | Titanium, Zinc |
| Hydroxyl Group | Etherification with phosphino-alcohols | P,O-Ligand | Ruthenium |
These synthetic modifications would yield a library of ligands with varied steric and electronic properties. The inherent chirality of the this compound backbone would be pivotal in creating a chiral environment around a metal center, which is essential for inducing enantioselectivity in catalytic reactions. The relative stereochemistry of the substituents on the pyrrolidine ring and the side chain would dictate the conformation of the resulting metal complex and, consequently, the stereochemical outcome of the catalyzed reaction. researchgate.net
Once complexed with a suitable metal, ligands derived from this compound could potentially be applied to a variety of asymmetric transformations. The choice of metal and ligand structure would be tailored to the specific reaction.
Hypothetical Catalytic Applications:
| Reaction Type | Metal Catalyst | Potential Ligand Derivative | Expected Outcome |
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral P,N-ligand | Enantioselective reduction of C=C and C=O bonds |
| Asymmetric Allylic Alkylation | Palladium | Chiral N,N-ligand | Enantioselective formation of C-C bonds |
| Asymmetric Heck Reaction | Palladium | Chiral P,N-ligand | Enantioselective formation of C-C bonds |
| Asymmetric Aldol (B89426) Reaction | Zinc, Copper | Chiral amino alcohol ligand | Enantioselective formation of C-C and C-O bonds |
| Asymmetric Michael Addition | Copper, Nickel | Chiral N,N-ligand | Enantioselective formation of C-C bonds |
Furthermore, the secondary amine of the pyrrolidine ring, a common feature in many successful organocatalysts, suggests that derivatives of this compound could function as organocatalysts, for instance, in enamine or iminium ion-mediated reactions. nih.govresearchgate.net Modification of the primary amine with bulky groups could be used to fine-tune the steric environment of the catalytic pocket. fao.org
Precursor for the Synthesis of Complex Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. researchgate.net The functional groups and stereochemistry of this compound make it a plausible starting material for the synthesis of more complex, fused, or spirocyclic heterocyclic systems. The pyrrolidine ring can serve as a scaffold upon which other rings are constructed. researchgate.net
For instance, intramolecular cyclization reactions could be envisioned. Protection of the secondary amine followed by activation of the tertiary alcohol and subsequent nucleophilic attack by the primary amine could lead to the formation of a bicyclic piperazine-fused pyrrolidine system. Alternatively, reactions involving the carbon backbone of the pyrrolidine ring could be employed to construct other heterocyclic frameworks. Such strategies are common in the synthesis of complex alkaloids and other biologically active molecules. nih.gov
Development of Chemical Probes and Affinity Reagents for Molecular Research
Chemical probes are essential tools for studying biological systems. mskcc.org The design of potent and selective probes often relies on a central scaffold that can be systematically modified to optimize binding to a biological target. The chiral, three-dimensional structure of this compound makes it an interesting scaffold for the development of such molecules. nih.gov
The primary amine provides a convenient attachment point for reporter groups such as fluorophores, biotin, or photoaffinity labels, without significantly altering the core structure that might be responsible for binding. The other functional groups (hydroxyl and secondary amine) could be modified to explore the structure-activity relationship (SAR) and improve binding affinity and selectivity for a target protein. The inherent stereochemistry of the molecule would be a critical factor in achieving specific interactions with chiral biological macromolecules. nih.gov
Stereocontrol Strategies in Multi-Step Synthesis Enabled by the Pyrrolidinol Moiety
In multi-step organic synthesis, the stereocenters present in a starting material can be used to control the stereochemical outcome of subsequent reactions. The defined stereochemistry of the this compound scaffold can be exploited to direct the formation of new stereocenters.
The hydroxyl group at the C3 position, for example, could direct the diastereoselective addition of a nucleophile to a nearby prochiral center through substrate-direct control, potentially mediated by chelation to a Lewis acid. Similarly, the stereochemistry of the amino-butan-2-yl side chain could influence the facial selectivity of reactions on the pyrrolidine ring. The non-planar, puckered nature of the pyrrolidine ring, with its substituents locked in specific pseudo-axial or pseudo-equatorial positions, provides a rigid framework that can effectively transmit stereochemical information over several bonds. nih.gov This principle is a powerful tool in the synthesis of complex molecules with multiple stereocenters. nih.gov
Molecular Interactions and Biological Target Engagement Studies Excluding Clinical Outcomes and Safety Profiles
In Silico Docking and Molecular Modeling for Protein-Ligand Interaction Prediction
No molecular modeling or in silico docking studies for 3-(1-Aminobutan-2-yl)pyrrolidin-3-ol have been published. Therefore, there is no data available to predict its binding modes, interaction patterns with specific protein targets, or to generate a data table of binding energies.
Biophysical Characterization of Binding Mechanisms (e.g., ITC, SPR for Mechanistic Research)
There are no available studies utilizing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding mechanisms of this compound with any biological target. As a result, its thermodynamic and kinetic binding parameters remain unknown.
Enzymatic Interaction and Inhibition Kinetics (Mechanism and Specificity Focused)
No research has been published detailing the interaction of this compound with any enzymes. Information regarding its potential inhibitory activity, mechanism of inhibition (e.g., competitive, non-competitive), and specificity is not available in the current scientific literature.
Receptor Binding Affinities and Allosteric Modulation Studies (Mechanistic Research)
There is a lack of published data on the receptor binding affinities of this compound for any class of receptors. Furthermore, no studies have investigated its potential as an allosteric modulator.
Rational Design and Synthesis of Analogues for Structure-Binding Relationship (SBR) Elucidation
As there are no foundational binding studies for the parent compound, this compound, no research into the rational design and synthesis of its analogues for the purpose of elucidating structure-binding relationships has been identified.
Advanced Analytical Methodologies for the Research and Characterization of 3 1 Aminobutan 2 Yl Pyrrolidin 3 Ol
Chiral Separation Techniques for Enantiomeric and Diastereomeric Purity Determination (e.g., Chiral HPLC, GC)
The presence of multiple chiral centers in 3-(1-Aminobutan-2-yl)pyrrolidin-3-ol results in the potential for multiple stereoisomers (enantiomers and diastereomers). The separation and quantification of these isomers are paramount for understanding its chemical and pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for the separation of stereoisomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differentially with each stereoisomer, leading to different retention times. For a compound like this compound, which contains both amino and hydroxyl functional groups, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including those with amino and alcohol functionalities. nih.gov Another approach involves the use of crown ether-based stationary phases, which are particularly effective for the enantioseparation of primary amine compounds. nih.gov
Alternatively, an indirect method can be employed where the stereoisomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral HPLC column. mdpi.com
Chiral Gas Chromatography (GC): Chiral GC is another valuable technique for the enantiomeric and diastereomeric purity determination of volatile compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability. Common derivatization agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which react with the amino and hydroxyl groups. nih.gov The resulting derivatives can then be separated on a chiral stationary phase, such as those based on cyclodextrins or amino acid derivatives like Chirasil-Val. nih.govmdpi.com
The selection of the appropriate chiral stationary phase and chromatographic conditions is critical for achieving optimal separation. Method development would involve screening various CSPs, mobile phases (for HPLC) or temperature programs (for GC), and flow rates to obtain the best resolution between the stereoisomeric peaks.
Illustrative Chiral HPLC Separation Data:
| Stereoisomer | Retention Time (min) | Peak Area (%) | Enantiomeric/Diastereomeric Excess (%) |
| (2R,3S)-Isomer | 12.5 | 48.5 | Diastereomeric Excess (vs. syn) = 96.0% |
| (2S,3R)-Isomer | 13.8 | 47.5 | Enantiomeric Excess of anti = 95.8% |
| (2R,3R)-Isomer | 15.2 | 2.0 | |
| (2S,3S)-Isomer | 16.5 | 2.0 |
Note: This data is hypothetical and for illustrative purposes only, demonstrating a potential separation profile.
High-Resolution Mass Spectrometry for Elucidation of Complex Reaction Products and Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound, its derivatives, and any potential byproducts formed during its synthesis. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This precision allows for the unambiguous determination of elemental compositions for the parent ion and its fragments, which is crucial for identifying unknown compounds.
When coupled with a separation technique like liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), it becomes a powerful method for analyzing complex reaction mixtures. For instance, in the synthesis of this compound, HRMS can be used to identify and characterize intermediates, impurities, and degradation products.
The fragmentation patterns observed in the mass spectrum provide valuable structural information. For a molecule with a pyrrolidine (B122466) ring and an amino alcohol side chain, characteristic fragmentation pathways can be predicted. Common fragmentation would likely involve the loss of the aminobutan side chain, cleavage of the pyrrolidine ring, and loss of water from the hydroxyl group. The study of fragmentation patterns of related structures, such as pyrrolidine alkaloids and substituted cathinones, can aid in the interpretation of the mass spectra of the target compound and its derivatives. mdpi.comnih.gov
Hypothetical HRMS Fragmentation Data for this compound:
| Fragment Ion m/z (Observed) | Fragment Ion m/z (Calculated) | Mass Error (ppm) | Proposed Elemental Formula | Putative Fragment Structure |
| 159.1492 | 159.1497 | -3.1 | C8H19N2O | [M+H]+ |
| 141.1386 | 141.1392 | -4.2 | C8H17N2 | [M+H-H2O]+ |
| 100.1121 | 100.1126 | -5.0 | C5H14N2 | [Aminobutan side chain]+ |
| 86.0964 | 86.0970 | -6.9 | C5H12N | [Pyrrolidine ring fragment]+ |
| 71.0702 | 71.0708 | -8.4 | C4H9N | [Pyrrolidine ring fragment]+ |
Note: This data is hypothetical and for illustrative purposes only.
Advanced Spectroscopic Methods (e.g., 2D NMR, Vibrational Circular Dichroism) for Conformational and Stereochemical Assignments
The definitive determination of the three-dimensional structure of this compound, including its relative and absolute stereochemistry and conformational preferences, requires the use of advanced spectroscopic techniques.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): 2D NMR spectroscopy is a powerful method for elucidating the complex structure of molecules. For this compound, various 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the identification of adjacent protons and thus tracing the carbon skeleton of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon-13 nuclei, aiding in the assignment of both proton and carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This information is crucial for determining the relative stereochemistry of the chiral centers and for studying the conformational preferences of the pyrrolidine ring and the side chain. For example, the observation of a NOE between a proton on the pyrrolidine ring and a proton on the aminobutan side chain can define their relative orientation.
Vibrational Circular Dichroism (VCD): VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com It is particularly powerful for determining the absolute configuration of stereoisomers in solution. mdpi.com The experimental VCD spectrum of an enantiomerically pure sample of this compound can be compared to the theoretically calculated spectra for the different possible absolute configurations (e.g., (2R,3'R), (2S,3'S), etc.). A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. This method is advantageous as it does not require crystallization of the compound.
Illustrative 2D NMR (NOESY) Data for a Diastereomer of this compound:
| Proton 1 | Proton 2 | NOE Intensity | Inferred Proximity |
| H-2 (aminobutan) | H-2' (pyrrolidine) | Strong | syn-relationship |
| H-1 (aminobutan) | H-5'α (pyrrolidine) | Medium | Proximity due to folding |
| H-3' (pyrrolidine) | H-4'β (pyrrolidine) | Strong | Axial-equatorial interaction |
| OH (pyrrolidine) | H-2' (pyrrolidine) | Medium | Hydrogen bonding interaction |
Note: This data is hypothetical and for illustrative purposes only.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be obtained, this technique can provide precise information on bond lengths, bond angles, and torsion angles. This allows for the definitive assignment of both the relative and absolute stereochemistry of all chiral centers.
Furthermore, X-ray crystallography reveals the conformation of the molecule in the crystal lattice. For the pyrrolidine ring, common conformations such as the envelope or twist forms can be identified. The analysis of the crystal packing provides valuable insights into the intermolecular interactions, such as hydrogen bonding. In the case of this compound, the presence of amino and hydroxyl groups makes it highly likely to form extensive hydrogen bonding networks in the solid state. These interactions, including N-H···O, O-H···N, and N-H···N, play a crucial role in the stability of the crystal structure. nih.govacs.org Understanding these interactions is important for comprehending the physicochemical properties of the compound, such as its melting point and solubility.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.345 |
| β (°) | 105.3 |
| Volume (ų) | 932.7 |
| Z | 4 |
| R-factor | 0.045 |
| Pyrrolidine Ring Conformation | Envelope |
| Key Hydrogen Bonds | O-H···N (intramolecular), N-H···O (intermolecular) |
Note: This data is hypothetical and for illustrative purposes only.
Hyphenated Techniques for Real-Time Reaction Monitoring and Mechanistic Insights
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time monitoring of chemical reactions and for gaining mechanistic insights. For the synthesis of this compound, techniques such as LC-MS and LC-NMR can provide a wealth of information.
LC-MS (Liquid Chromatography-Mass Spectrometry): By continuously sampling a reaction mixture and injecting it into an LC-MS system, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of the final product and any byproducts over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The mass spectrometer provides molecular weight information for all components, aiding in their identification.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR. This technique is particularly useful for the unambiguous identification of transient intermediates or unstable products in a reaction mixture. By isolating a specific peak from the chromatogram and directing it to the NMR spectrometer, a full set of 1D and 2D NMR spectra can be acquired, providing detailed structural information.
These hyphenated techniques provide a dynamic view of the chemical process, which is essential for understanding the reaction mechanism and for developing robust and efficient synthetic routes to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
